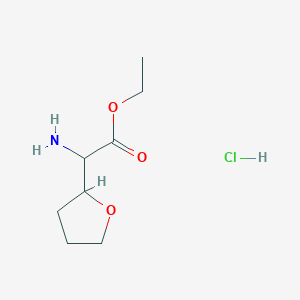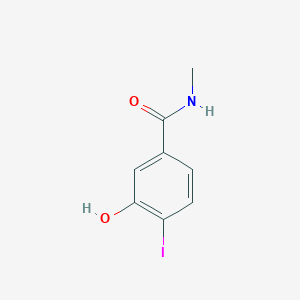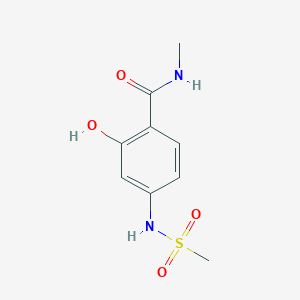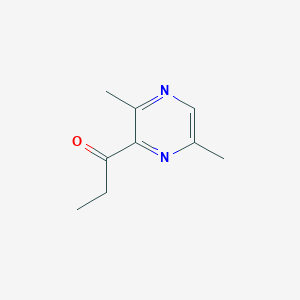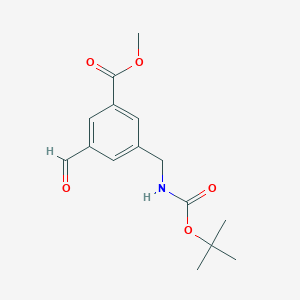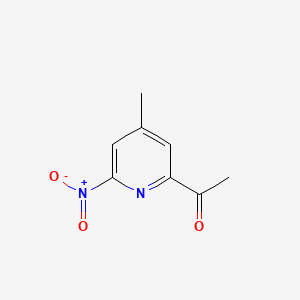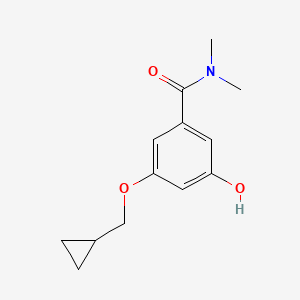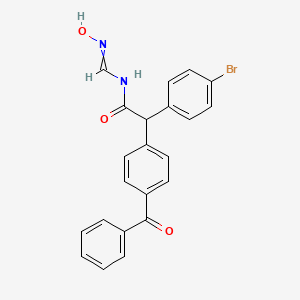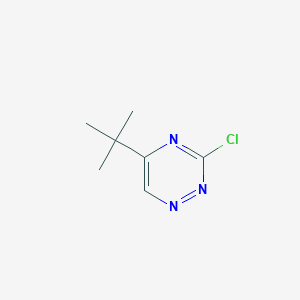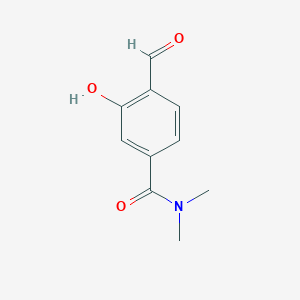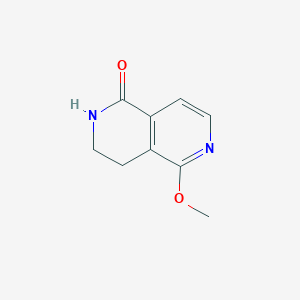
5-Acetyl-4-hydroxynicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Acetyl-4-hydroxynicotinic acid is a derivative of nicotinic acid, which is a form of vitamin B3 This compound is characterized by the presence of an acetyl group at the 5-position and a hydroxyl group at the 4-position on the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-4-hydroxynicotinic acid typically involves the acetylation of 4-hydroxynicotinic acid. One common method is the reaction of 4-hydroxynicotinic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
5-Acetyl-4-hydroxynicotinic acid undergoes various chemical reactions including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products
Oxidation: Formation of 5-acetyl-4-ketonicotinic acid.
Reduction: Formation of 5-(1-hydroxyethyl)-4-hydroxynicotinic acid.
Substitution: Formation of 5-acetyl-4-halonicotinic acid derivatives.
Aplicaciones Científicas De Investigación
5-Acetyl-4-hydroxynicotinic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Used in the production of pharmaceuticals and as an intermediate in organic synthesis
Mecanismo De Acción
The mechanism of action of 5-Acetyl-4-hydroxynicotinic acid involves its interaction with various molecular targets. It can act as an inhibitor or activator of specific enzymes, depending on the context. The acetyl and hydroxyl groups play crucial roles in its binding affinity and specificity. The compound can modulate metabolic pathways by influencing the activity of key enzymes involved in these processes .
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxynicotinic acid: Lacks the acetyl group at the 5-position.
5-Hydroxynicotinic acid: Lacks the acetyl group and has the hydroxyl group at the 5-position instead of the 4-position.
6-Hydroxynicotinic acid: Has the hydroxyl group at the 6-position.
Uniqueness
5-Acetyl-4-hydroxynicotinic acid is unique due to the presence of both the acetyl and hydroxyl groups, which confer distinct chemical properties and reactivity. This combination allows for specific interactions with biological targets and makes it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C8H7NO4 |
|---|---|
Peso molecular |
181.15 g/mol |
Nombre IUPAC |
5-acetyl-4-oxo-1H-pyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H7NO4/c1-4(10)5-2-9-3-6(7(5)11)8(12)13/h2-3H,1H3,(H,9,11)(H,12,13) |
Clave InChI |
KMXYDCRIOXMNAH-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CNC=C(C1=O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


